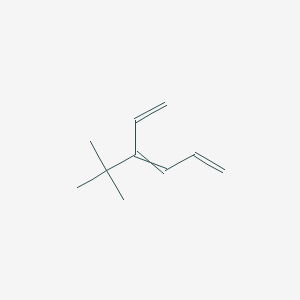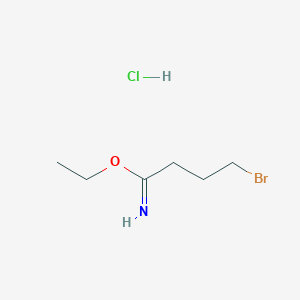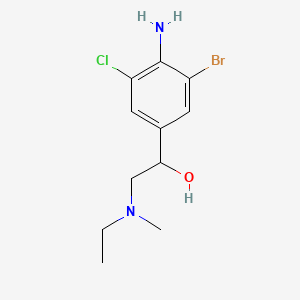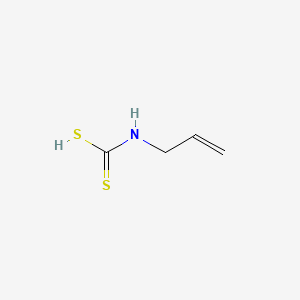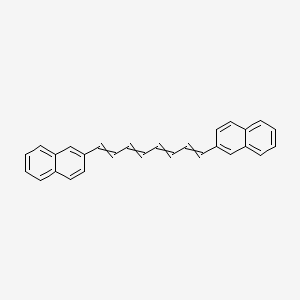
Dichloroplatinum;ethene;triphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloroplatinum;ethene;triphenylphosphanium is a coordination compound that features platinum as the central metal atom, coordinated with ethene and triphenylphosphanium ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;ethene;triphenylphosphanium typically involves the reaction of platinum(II) chloride with ethene and triphenylphosphanium. One common method involves the use of a platinum precursor, such as potassium tetrachloroplatinate(II), which reacts with ethene in the presence of triphenylphosphanium under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dichloroplatinum;ethene;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) species .
Aplicaciones Científicas De Investigación
Dichloroplatinum;ethene;triphenylphosphanium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which dichloroplatinum;ethene;triphenylphosphanium exerts its effects involves coordination to target molecules, such as DNA or proteins. The platinum center can form covalent bonds with nucleophilic sites, leading to the formation of stable adducts. This interaction can disrupt normal cellular processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Dichloroplatinum(II) complexes: These compounds share similar structural features but may have different ligands.
Ethene complexes: Coordination compounds with ethene as a ligand exhibit similar reactivity.
Triphenylphosphanium complexes: These compounds have triphenylphosphanium as a common ligand but may differ in the central metal atom.
Uniqueness
Dichloroplatinum;ethene;triphenylphosphanium is unique due to the combination of its ligands, which confer specific reactivity and stability. The presence of both ethene and triphenylphosphanium ligands allows for versatile applications in catalysis and materials science .
Propiedades
Número CAS |
38095-87-3 |
|---|---|
Fórmula molecular |
C20H20Cl2PPt+ |
Peso molecular |
557.3 g/mol |
Nombre IUPAC |
dichloroplatinum;ethene;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C2H4.2ClH.Pt/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h1-15H;1-2H2;2*1H;/q;;;;+2/p-1 |
Clave InChI |
CCMORLBEAFQDMY-UHFFFAOYSA-M |
SMILES canónico |
C=C.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


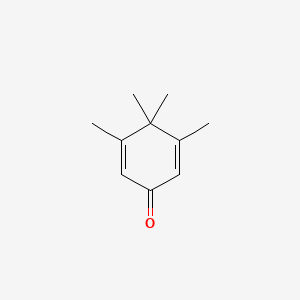
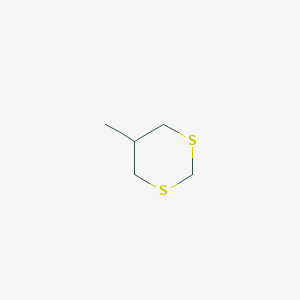
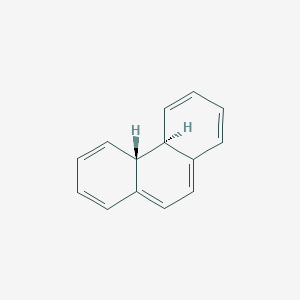

![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)

